Cas no 618-48-4 (3-Chlorobenzamide)
3-Chlorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- m-Chlorobenzamide
- 3-Chlorobenzamide
- 3-Chloro-benzamide
- 3-chloro-benzoic acid amide
- Benzamide,3-chloro
- Benzamide,m-chloro
- EINECS 210-554-7
- Benzamide, 3-chloro-
- Benzamide, m-chloro- (8CI)
- MJTGQALMWUUPQM-UHFFFAOYSA-N
- Benzamide, m-chloro-
- 5-chlorobenzamide
- PubChem3618
- C11731
- HMS1780A07
- 3-CHLOROBENZAMIDE, AldrichCPR
- STR00492
- BDBM50106202
- VZ2668
- CHEMBL419245
- Z33546479
- BRN 1859940
- SB76053
- SY030316
- SCHEMBL283924
- EN300-29411
- A833448
- CHEBI:10587
- AKOS001129740
- CS-0151380
- J-512310
- Q27108665
- InChI=1/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10
- NS00034815
- 618-48-4
- FT-0615454
- SCHEMBL11557655
- WCE
- D70126
- DTXSID10210799
- MFCD00014799
- DB-054006
- Benzamide, m-chloro-(8CI)
- DTXCID90133290
-
- MDL: MFCD00014799
- Inchi: 1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
- InChI Key: MJTGQALMWUUPQM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C(N)=O)=C1
- BRN: 1859940
Computed Properties
- Exact Mass: 155.01400
- Monoisotopic Mass: 155.013792
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.5
- Topological Polar Surface Area: 43.1
Experimental Properties
- Color/Form: Not determined2. density (g/ml, 25 ℃)
- Density: 1.2187 (rough estimate)
- Melting Point: 133.0 to 136.0 deg-C
- Boiling Point: 273.7 °C at 760 mmHg
- Flash Point: 119.4 °C
- Refractive Index: 1.5618 (estimate)
- PSA: 43.09000
- LogP: 2.13920
3-Chlorobenzamide Security Information
- Hazard Category Code: 36/37/38-43
- Safety Instruction: S24/25
- RTECS:CV2443774
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S24/25
3-Chlorobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Chlorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018356-1g |
3-Chlorobenzamide |
618-48-4 | >98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 018356-250g |
3-Chlorobenzamide |
618-48-4 | >98% | 250g |
£418.00 | 2022-03-01 | |
| Alichem | A019143648-500g |
3-Chlorobenzamide |
618-48-4 | 95% | 500g |
$357.70 | 2023-09-01 | |
| TRC | C429078-100mg |
3-Chlorobenzamide |
618-48-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C429078-500mg |
3-Chlorobenzamide |
618-48-4 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C429078-1g |
3-Chlorobenzamide |
618-48-4 | 1g |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870209-25g |
3-Chlorobenzamide |
618-48-4 | 98% | 25g |
870.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS003328-500MG |
3-CHLOROBENZAMIDE |
618-48-4 | Aldrich | 500MG |
¥779.75 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PN621-5g |
3-Chlorobenzamide |
618-48-4 | 98.0%(N) | 5g |
¥340.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PN621-100g |
3-Chlorobenzamide |
618-48-4 | 98.0%(N) | 100g |
¥3696.0 | 2022-05-30 |
3-Chlorobenzamide Suppliers
3-Chlorobenzamide Related Literature
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Lingaswamy Kadari,William Erb,Thierry Roisnel,Palakodety Radha Krishna,Florence Mongin New J. Chem. 2020 44 15928
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Ataf Ali Altaf,Muhammad Hamayun,Bhajan Lal,Muhammad Nawaz Tahir,Alvin A. Holder,Amin Badshah,Debbie C. Crans Dalton Trans. 2018 47 11769
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Kamran Amiri,Hormoz Khosravi,Saeed Balalaie,Farhad Golmohammadi,Muhammad U. Anwar,Ahmed Al-Harrasi Org. Biomol. Chem. 2019 17 8858
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4. The dipole moments, molar Kerr constants, and solution-state conformations of some substituted benzamidesRaymond K. Pierens,Alan J. Williams J. Chem. Soc. Perkin Trans. 2 1980 235
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A. Poeschl,D. M. Mountford Org. Biomol. Chem. 2014 12 7150
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Chlorobenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Halobenzenes Chlorobenzenes
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 3-Chlorobenzamide
3-Chlorobenzamide (CAS No. 618-48-4): Properties, Applications, and Market Insights
3-Chlorobenzamide (CAS No. 618-48-4) is an important organic compound widely used in pharmaceutical, agrochemical, and specialty chemical industries. This aromatic amide derivative is characterized by the presence of a chlorine atom at the meta position of the benzene ring, which significantly influences its chemical reactivity and biological activity. With the growing interest in chlorinated aromatic compounds and their applications, 3-Chlorobenzamide has gained attention in both academic research and industrial production.
The molecular formula of 3-Chlorobenzamide is C7H6ClNO, with a molecular weight of 155.58 g/mol. Its chemical structure features a benzamide core substituted with a chlorine atom at the 3-position, making it a valuable intermediate in organic synthesis. The compound typically appears as a white to off-white crystalline powder with a melting point range of 142-145°C. Its moderate solubility in polar organic solvents like ethanol and methanol, coupled with limited water solubility, makes it suitable for various synthetic applications.
In the pharmaceutical industry, 3-Chlorobenzamide derivatives have shown significant potential as building blocks for drug development. Researchers are particularly interested in its role as a precursor for bioactive molecules with potential therapeutic applications. Recent studies have explored its use in developing novel enzyme inhibitors and receptor modulators, aligning with current trends in targeted drug discovery and personalized medicine approaches that dominate modern pharmaceutical research.
The agrochemical sector utilizes 3-Chlorobenzamide as an intermediate in the synthesis of crop protection agents. Its structural features contribute to the development of compounds with specific modes of action against plant pathogens, addressing the growing global demand for sustainable agriculture solutions. This application becomes increasingly relevant as the agricultural industry seeks to balance productivity with environmental concerns, a topic frequently searched by professionals in the field.
From a synthetic chemistry perspective, 3-Chlorobenzamide serves as a versatile intermediate in various organic transformations. Its reactive amide group and aromatic chlorine atom allow for selective modifications, making it valuable in heterocyclic compound synthesis and catalyzed cross-coupling reactions. These applications align with current research trends in green chemistry and atom-economical processes, which are hot topics in academic and industrial chemistry circles.
The global market for 3-Chlorobenzamide has shown steady growth, driven by increasing demand from end-use industries. Market analysts note particular expansion in the Asia-Pacific region, where pharmaceutical and agrochemical production continues to rise. Quality specifications for industrial-grade 3-Chlorobenzamide typically require purity levels above 98%, with strict controls on impurities that might affect downstream applications. These market dynamics reflect broader trends in specialty chemicals and fine chemical sectors that many industry professionals follow closely.
Recent advancements in production technology have improved the synthesis routes for 3-Chlorobenzamide, focusing on higher yields and reduced environmental impact. Modern catalytic methods and continuous flow processes have emerged as promising approaches, addressing the industry's move toward sustainable chemical manufacturing. These developments respond to frequent queries about eco-friendly synthesis methods in professional chemistry forums and search engines.
Safety considerations for handling 3-Chlorobenzamide follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended during handling. Storage typically requires cool, dry conditions in well-sealed containers, similar to many aromatic amide compounds. These handling guidelines are often sought after by laboratory technicians and process chemists working with the material.
Analytical characterization of 3-Chlorobenzamide commonly employs techniques such as HPLC, GC-MS, and NMR spectroscopy. Quality control protocols emphasize the importance of verifying both chemical purity and structural integrity, especially for pharmaceutical applications. These analytical aspects connect with the broader discussion of chemical characterization methods that remains a persistent topic in chemical research and quality assurance circles.
Looking forward, the applications of 3-Chlorobenzamide are expected to expand into new areas of materials science and medicinal chemistry. Researchers are investigating its potential in polymer modification and as a ligand in coordination chemistry. These emerging applications align with current scientific interest in functional materials and metal-organic frameworks, subjects that generate significant search traffic among chemistry professionals and academics.
In conclusion, 3-Chlorobenzamide (CAS No. 618-48-4) represents a valuable chemical building block with diverse applications across multiple industries. Its unique combination of aromatic and amide functionalities, coupled with the reactivity of the chlorine substituent, ensures its continued importance in organic synthesis and industrial chemistry. As research progresses and new applications emerge, this compound is likely to maintain its relevance in addressing contemporary challenges in pharmaceutical development, agricultural science, and advanced materials.
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